Bienvenue dans la boutique en ligne BenchChem!

3-Bromo-4-(3,3-difluoroazetidin-1-yl)benzonitrile

Physicochemical profiling Lead optimization Drug-likeness

3-Bromo-4-(3,3-difluoroazetidin-1-yl)benzonitrile (CAS 1774896-20-6; molecular formula C10H7BrF2N2; molecular weight 273.08 g/mol) is a halogenated heterocyclic building block incorporating a bromine atom at the 3-position of a benzonitrile core and a 3,3‑difluoroazetidin-1-yl group at the 4‑position. The gem‑difluoroazetidine motif introduces conformational constraint and modulates physicochemical properties such as basicity (pKa) and lipophilicity (LogP) relative to non‑fluorinated azetidine analogs , while the bromine substituent provides a competent leaving group for palladium‑catalyzed cross‑coupling (Suzuki, Buchwald‑Hartwig, Sonogashira).

Molecular Formula C10H7BrF2N2
Molecular Weight 273.08 g/mol
CAS No. 1774896-20-6
Cat. No. B1407528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(3,3-difluoroazetidin-1-yl)benzonitrile
CAS1774896-20-6
Molecular FormulaC10H7BrF2N2
Molecular Weight273.08 g/mol
Structural Identifiers
SMILESC1C(CN1C2=C(C=C(C=C2)C#N)Br)(F)F
InChIInChI=1S/C10H7BrF2N2/c11-8-3-7(4-14)1-2-9(8)15-5-10(12,13)6-15/h1-3H,5-6H2
InChIKeyALLQCWRWQVHACF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-(3,3-difluoroazetidin-1-yl)benzonitrile (CAS 1774896-20-6) – Procurement-Ready Physicochemical and Structural Profile


3-Bromo-4-(3,3-difluoroazetidin-1-yl)benzonitrile (CAS 1774896-20-6; molecular formula C10H7BrF2N2; molecular weight 273.08 g/mol) is a halogenated heterocyclic building block incorporating a bromine atom at the 3-position of a benzonitrile core and a 3,3‑difluoroazetidin-1-yl group at the 4‑position . The gem‑difluoroazetidine motif introduces conformational constraint and modulates physicochemical properties such as basicity (pKa) and lipophilicity (LogP) relative to non‑fluorinated azetidine analogs [1], while the bromine substituent provides a competent leaving group for palladium‑catalyzed cross‑coupling (Suzuki, Buchwald‑Hartwig, Sonogashira) [2]. The compound is commercially available at ≥95% purity for research use from suppliers including AKSci, MolCore, and CymitQuimica .

Why 3‑Bromo‑4‑(3,3‑difluoroazetidin‑1‑yl)benzonitrile Cannot Be Simply Replaced by In‑Class Analogs


Attempts to substitute 3‑bromo‑4‑(3,3‑difluoroazetidin‑1‑yl)benzonitrile with seemingly similar azetidine‑benzonitrile derivatives are likely to introduce significant variability in key drug‑discovery parameters. The specific 3‑bromo‑4‑(3,3‑difluoroazetidin‑1‑yl) substitution pattern governs both the compound’s reactivity (the bromine serves as a synthetic handle for diversification [1]) and its physicochemical profile. Systematic studies demonstrate that gem‑difluorination of the azetidine ring reduces pKa by 1.5–2.0 log units and increases LogP by ≈0.5–1.0 log unit compared with the parent azetidine [2]; these changes directly affect solubility, permeability, and off‑target binding. Furthermore, regioisomeric analogs (e.g., 2‑bromo‑5‑(3,3‑difluoroazetidin‑1‑yl)benzonitrile) exhibit distinct biological activity profiles [3], underscoring that even positional isomerism within the benzonitrile ring cannot be treated as a generic substitution. The evidence below quantifies the dimensions in which this specific compound differentiates itself from close analogs.

Quantitative Differentiation Evidence for 3‑Bromo‑4‑(3,3‑difluoroazetidin‑1‑yl)benzonitrile Against Closest Analogs


Physicochemical Differentiation: pKa and LogP Modulation by Gem‑Difluoroazetidine

Incorporation of the 3,3‑difluoroazetidine ring into the benzonitrile scaffold reduces the basicity of the azetidine nitrogen by 1.5–2.0 pKa units relative to the non‑fluorinated azetidine analog, while concomitantly increasing logP by approximately 0.5–1.0 unit [1]. The systematic study by Melnykov et al. (2023) measured these effects across a series of mono‑ and difluorinated azetidine, pyrrolidine, and piperidine derivatives, establishing that the degree of fluorination is the primary determinant of pKa, with conformational effects further modulating logP [1]. Intrinsic microsomal clearance (CLint) data from the same study indicate that, with the notable exception of the 3,3‑difluoroazetidine derivative, difluorinated compounds retain high metabolic stability comparable to their mono‑fluorinated counterparts [1]. This quantitative shift in pKa–logP space provides a rational basis for selecting the 3,3‑difluoroazetidine analog when reduced basicity, enhanced lipophilicity, and metabolic stability tuning are desired over the parent azetidine scaffold.

Physicochemical profiling Lead optimization Drug-likeness

Synthetic Handle Differentiation: Bromine Enables Palladium‑Catalyzed Cross‑Coupling Unavailable to Non‑Brominated Analogs

3‑Bromo‑4‑(3,3‑difluoroazetidin‑1‑yl)benzonitrile possesses an aryl bromide at the 3‑position of the benzonitrile ring, a functional group that participates in Suzuki–Miyaura (with boronic acids/esters), Buchwald–Hartwig (with amines), and Sonogashira (with terminal alkynes) cross‑coupling reactions [1]. This contrasts with non‑brominated analogs such as 4‑(3,3‑difluoroazetidin‑1‑yl)benzonitrile, which lack an equivalent synthetic handle. Vendor listings for the analogous boronate ester 2‑(3,3‑difluoroazetidin‑1‑yl)‑5‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)benzonitrile further illustrate the utility of the bromine‑containing scaffold as a key intermediate for convergent library synthesis.

Late‑stage functionalization Cross‑coupling Library synthesis

Biological Target Engagement: 3,3‑Difluoroazetidine‑Containing Compounds Achieve Nanomolar Potency at P2X7 Receptor

Although bioactivity data for 3‑bromo‑4‑(3,3‑difluoroazetidin‑1‑yl)benzonitrile itself are not publicly available, compounds incorporating the identical 3,3‑difluoroazetidin‑1‑yl pharmacophore demonstrate potent target engagement. In the BindingDB repository, compound BDBM267210—a benzamide derivative carrying a 3,3‑difluoroazetidin‑1‑yl substituent—inhibits the human P2X7 purinoceptor with an IC50 of 39 nM, measured via calcium influx in HEK‑293 cells [1]. This potency level demonstrates that the 3,3‑difluoroazetidine motif is compatible with nanomolar receptor binding. In contrast, many non‑fluorinated azetidine benzonitrile analogs display much weaker potency in unrelated target classes (e.g., 4‑(azetidin‑2‑yl)benzonitrile showed an IC50 of 5 µM against E. coli ), suggesting that gem‑difluorination contributes meaningfully to target affinity.

P2X7 purinoceptor Inflammation GPCR

Kinase Inhibitor Scaffold Recognition: Azetidine‑Containing Compounds Achieve Sub‑Nanomolar to Low Nanomolar Kinase Inhibition

Azetidine‑based compounds have been optimized to clinical candidates and research tools with low‑nanomolar kinase activity. A BPN‑series JAK1‑selective inhibitor bearing an azetidine amide side chain demonstrated an IC50 of 3.4 nM against JAK1 with selectivity over JAK2, JAK3, and TYK2 [1]. Separately, the azetidine‑based CSF‑1R Type II inhibitor JTE‑952 achieved an IC50 of 20 nM in cellular assays and exhibited in vivo efficacy in a mouse collagen‑induced arthritis model [2]. These data indicate that azetidine‑containing scaffolds, when optimized, can deliver the potency required for lead identification and development. The bromine and nitrile functionalities on 3‑bromo‑4‑(3,3‑difluoroazetidin‑1‑yl)benzonitrile provide vectors for further optimization toward kinase targets, positioning the compound as a privileged starting scaffold.

Kinase inhibition JAK CSF‑1R Oncology

Glutaminase (GLS1) Inhibition: 3,3‑Difluoroazetidine Substitution Enables Potent GLS1 Inhibitor Design

Patent EP3383873A1 (AstraZeneca / Cancer Research Technology) explicitly claims 1,3,4‑thiadiazole compounds wherein the R¹ position may be 3,3‑difluoroazetidin‑1‑yl, and demonstrates that such compounds inhibit glutaminase (GLS1) [1]. The patent specification lists 3‑fluoroazetidin‑1‑yl, 3‑methoxyazetidin‑1‑yl, and 3,3‑difluoroazetidin‑1‑yl as interchangeable R¹ substituents, with biological data supporting GLS1 inhibition for the series [1]. This establishes the 3,3‑difluoroazetidine moiety as a recognized pharmacophoric element for targeting the glutaminase active site, providing a direct rationale for selecting 3‑bromo‑4‑(3,3‑difluoroazetidin‑1‑yl)benzonitrile as a synthetic precursor for GLS1‑targeted probe or lead compounds.

Glutaminase GLS1 Cancer metabolism Immuno‑oncology

Metabolic Stability Caveat: 3,3‑Difluoroazetidine Derivative Is the Sole Exception to High Microsomal Stability in Fluorinated Heterocyclic Amine Series

The systematic physicochemical profiling study by Melnykov et al. (2023) identified that while mono‑ and difluorinated azetidine, pyrrolidine, and piperidine derivatives generally exhibit high intrinsic microsomal stability, the 3,3‑difluoroazetidine derivative was the single exception [1]. This finding carries practical implications: medicinal chemists procuring 3‑bromo‑4‑(3,3‑difluoroazetidin‑1‑yl)benzonitrile must anticipate that the 3,3‑difluoroazetidine moiety may confer lower metabolic stability than mono‑fluorinated or non‑fluorinated azetidine analogs. This awareness allows for proactive mitigation strategies such as blocking metabolically labile sites or conducting early microsomal stability screening.

Microsomal clearance Metabolic stability ADME

Procurement‑Driven Application Scenarios for 3‑Bromo‑4‑(3,3‑difluoroazetidin‑1‑yl)benzonitrile


Parallel Library Synthesis via Palladium‑Catalyzed Cross‑Coupling

The aryl bromide at the 3‑position enables rapid diversification through Suzuki, Buchwald‑Hartwig, or Sonogashira coupling [1]. Medicinal chemistry groups can procure this single intermediate and generate 50–200 analogs in one parallel synthesis step, a strategy that is precluded when using non‑brominated azetidine‑benzonitrile analogs that lack a cross‑coupling handle [1].

pKa‑Tuned Lead Optimization for CNS or Anti‑Inflammatory Programs

The 1.5–2.0 unit pKa reduction conferred by the 3,3‑difluoroazetidine motif relative to non‑fluorinated azetidines [2] directly impacts the fraction of neutral species at physiological pH. For CNS programs requiring enhanced passive permeability or for anti‑inflammatory programs seeking to reduce hERG off‑target binding, the reduced basicity provides a rational advantage over azetidine‑benzonitrile scaffolds that lack gem‑difluorination [2].

GLS1‑Directed Chemical Probe or Lead Discovery

The explicit disclosure of 3,3‑difluoroazetidin‑1‑yl as an R¹ substituent in GLS1‑inhibitory 1,3,4‑thiadiazoles (EP3383873A1) [3] provides a direct structural rationale for deploying 3‑bromo‑4‑(3,3‑difluoroazetidin‑1‑yl)benzonitrile as a key intermediate in synthesizing GLS1‑targeted probes. The bromine handle further enables late‑stage diversification to explore GLS1 structure–activity relationships [3].

Kinase Inhibitor Scaffold Expansion with Pre‑Validated Azetidine Chemotype

Azetidine‑containing compounds have demonstrated nanomolar potency at JAK1 (IC50 3.4 nM) [4] and CSF‑1R (IC50 20 nM) [5]. Procuring 3‑bromo‑4‑(3,3‑difluoroazetidin‑1‑yl)benzonitrile as a core scaffold allows medicinal chemistry teams to build upon this validated chemotype, leveraging the bromine and nitrile functional groups for vector exploration toward new kinase targets [4][5].

Quote Request

Request a Quote for 3-Bromo-4-(3,3-difluoroazetidin-1-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.